molecular formula C7H7NO5S B1338174 4-Amino-2-sulfobenzoic acid CAS No. 527-76-4

4-Amino-2-sulfobenzoic acid

Cat. No.: B1338174
CAS No.: 527-76-4
M. Wt: 217.2 g/mol
InChI Key: YPNUYFJLBFZDTE-UHFFFAOYSA-N
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Description

4-Amino-2-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a solid, typically appearing as a colorless crystalline powder. This compound is known for its strong acidity and hydrophilicity, making it highly soluble in water. It is commonly used in various industrial applications, including the synthesis of dyes, fluorescent brighteners, and antibiotics .

Biochemical Analysis

Biochemical Properties

4-Amino-2-sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the reduction of sulfuric acid to sulfur dioxide, indicating its potential role in sulfur metabolism . Additionally, its ability to absorb ultraviolet rays suggests that it may interact with proteins and enzymes involved in photoprotection and repair mechanisms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes involved in sulfur metabolism can affect the overall metabolic flux within cells. Furthermore, its ability to absorb ultraviolet rays may protect cells from UV-induced damage, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to reduce sulfuric acid to sulfur dioxide suggests that it may act as an enzyme inhibitor or activator in sulfur metabolism pathways. Additionally, its interaction with ultraviolet rays indicates that it may influence gene expression related to photoprotection and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protection against UV-induced damage. At higher doses, it may cause toxic or adverse effects, including disruptions in sulfur metabolism and cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes and cofactors that facilitate the reduction of sulfuric acid to sulfur dioxide. This interaction affects the overall metabolic flux and levels of metabolites within cells. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells determines its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects .

Preparation Methods

The synthesis of 4-amino-2-sulfobenzoic acid typically involves a multi-step process. One common method starts with ortho-toluene, which is dissolved in fuming sulfuric acid. The mixture undergoes sulfonation by the dropwise addition of 65% fuming sulfuric acid, resulting in the formation of 2-nitro-4-toluene sulfonic acid. This intermediate is then subjected to auto-oxidation reduction under alkaline conditions at temperatures ranging from 60 to 130°C, yielding this compound .

Chemical Reactions Analysis

4-Amino-2-sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions typically convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .

Scientific Research Applications

4-Amino-2-sulfobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Amino-2-sulfobenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-2-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNUYFJLBFZDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514879
Record name 4-Amino-2-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-76-4
Record name 4-Amino-2-sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-sulfobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-SULFOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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